5-Benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione
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Overview
Description
5-Benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring with a thione group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzyl and chlorophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of benzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to yield the desired triazinane-thione compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates: These compounds share a similar benzyl group and triazole ring but differ in their functional groups and overall structure.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives: These compounds also contain a benzyl group and are studied for their antimicrobial properties.
Uniqueness
5-Benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione is unique due to its combination of a triazinane ring with a thione group and the presence of both benzyl and chlorophenyl substituents.
Properties
Molecular Formula |
C16H16ClN3S |
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Molecular Weight |
317.8 g/mol |
IUPAC Name |
5-benzyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C16H16ClN3S/c17-14-6-8-15(9-7-14)20-12-19(11-18-16(20)21)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21) |
InChI Key |
VPZWPDNKQLAOLL-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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